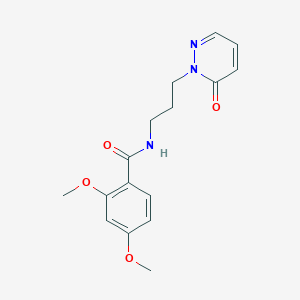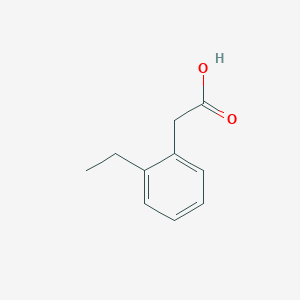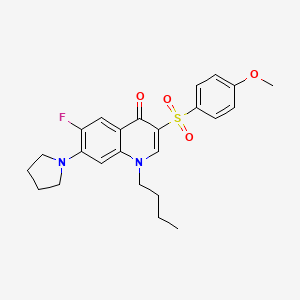
1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H27FN2O4S and its molecular weight is 458.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A series of quinolone derivatives, including compounds similar in structure to the specified chemical, have been synthesized and tested for their antibacterial activities. These compounds showed potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents. For example, specific derivatives demonstrated significant in vivo antibacterial activity without causing adverse effects in animal models, indicating their therapeutic potential (Taguchi et al., 1992).
Antimicrobial Evaluation
New sulfonate derivatives, incorporating quinolyl functional groups, have been synthesized and evaluated for their antimicrobial and antifungal activities. Among these compounds, certain derivatives showed high activity against Gram-positive and Gram-negative bacteria as well as tested fungi, suggesting their application in developing new antimicrobial agents (Fadda et al., 2016).
Chemosensor Applications
A novel chemosensor based on a quinoline derivative has been developed for monitoring Zn2+ concentrations in living cells and aqueous solutions. This chemosensor exhibited remarkable fluorescence enhancement in the presence of Zn2+, with detection limits far lower than the World Health Organization guideline for drinking water, demonstrating its utility for biological and environmental monitoring (Park et al., 2015).
Anticancer Research
Quinoline derivatives have been synthesized and screened for their antiproliferative effects against cancer cell lines. Structure-activity relationship studies have identified compounds with potent inhibitory activity, suggesting a mechanism of action similar to antimitotic drugs. These findings highlight the potential of such compounds in cancer treatment (Cheng et al., 2013).
Fluorescence and Quantum Chemical Investigations
Quinoline derivatives have been explored for their fluorescent properties, demonstrating strong fluorescence across a wide pH range in aqueous media. These properties make them suitable as fluorescent labeling reagents for biomedical analysis, offering a novel tool for researchers in various scientific fields (Le et al., 2020).
Propriétés
IUPAC Name |
1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O4S/c1-3-4-11-27-16-23(32(29,30)18-9-7-17(31-2)8-10-18)24(28)19-14-20(25)22(15-21(19)27)26-12-5-6-13-26/h7-10,14-16H,3-6,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWRFZVPHPODOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

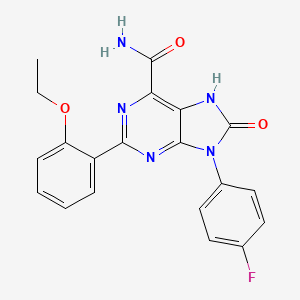
![1-Methyl-4-[(2-phenoxyethyl)sulfanyl]benzene](/img/structure/B2760873.png)

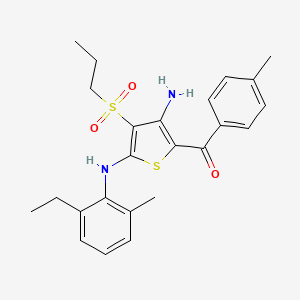
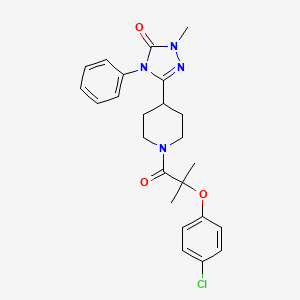
![N,N'-(decane-1,10-diyl)bis{2-[(6S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl]acetamide}](/img/structure/B2760879.png)
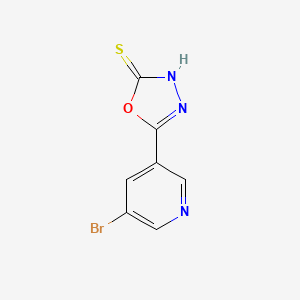
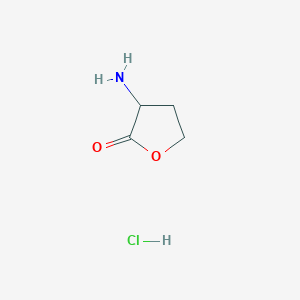
![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2760883.png)
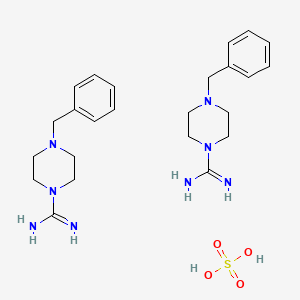
![N-(2-(dimethylamino)ethyl)-4-(indolin-1-ylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2760885.png)
